molecular formula C10H12BNO3 B7956002 (2-Cyano-3-isopropoxyphenyl)boronic acid

(2-Cyano-3-isopropoxyphenyl)boronic acid

Cat. No.: B7956002
M. Wt: 205.02 g/mol
InChI Key: UTBAUBSAAKBTKB-UHFFFAOYSA-N
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Description

(2-Cyano-3-isopropoxyphenyl)boronic acid is a boronic acid derivative of interest in synthetic and analytical chemistry. It serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds, enabling the construction of complex biaryl structures for pharmaceutical and materials science research . Boronic acids, in general, act as synthetic receptors for cis-diol-containing biological species through reversible covalent bond formation, forming five- or six-membered cyclic esters in aqueous alkaline conditions . This principle underpins their application in developing biosensors and separation materials for the detection and isolation of molecules like glycans, glycoproteins, ribonucleic acids, and other cis-diol-containing analytes . The compound requires careful handling. Please consult the Material Safety Data Sheet (MSDS) for specific hazards and procedures. This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2-cyano-3-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c1-7(2)15-10-5-3-4-9(11(13)14)8(10)6-12/h3-5,7,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBAUBSAAKBTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC(C)C)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-3-isopropoxyphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron as the boron source and a palladium catalyst to facilitate the formation of the boronic acid group . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar borylation techniques. The key to successful industrial synthesis lies in optimizing reaction conditions to maximize yield and minimize by-products. This often involves fine-tuning parameters such as temperature, solvent choice, and catalyst loading .

Mechanism of Action

The mechanism by which (2-Cyano-3-isopropoxyphenyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is leveraged in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group can interact with active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Electronic Properties

Key Substituent Effects :

  • Cyano Group (-CN): The electron-withdrawing nature of the cyano group reduces the pKa of the boronic acid, enhancing its Lewis acidity and accelerating diol complexation at physiological pH compared to unsubstituted phenylboronic acid (pKa ~8.7) . For example, 3AcAmBA (a boronic acid analog) exhibits a pKa of 8.53, while BA–HA (a hyaluronan-modified boronic acid) has a pKa of 9.68 . The cyano group in the target compound may further lower its pKa, improving binding to biological targets like enzymes or saccharides.

Table 1: Substituent Effects on Boronic Acid Properties

Compound Substituents pKa* Solubility in Aqueous Media
Phenylboronic acid None ~8.7 Moderate
3AcAmBA Acetamido 8.53 High
BA–HA Hyaluronan-modified 9.68 High
Pyren-1-yl boronic acid Polycyclic aromatic N/A Low (precipitates)
Target compound -CN, -OCH(CH₃)₂ ~8.0 (estimated) High (predicted)

*Note: pKa values from ; solubility inferred from .

Stability and Formulation Challenges

Boroxine Formation :
Aryl boronic acids often dehydrate to form boroxine trimers . The isopropoxy group’s steric bulk likely suppresses this process, improving shelf-life compared to phenylboronic acid, which readily forms triphenylboroxine .

Solubility : The isopropoxy group enhances hydrophilicity, reducing precipitation risks in biological assays—a critical advantage over pyren-1-yl boronic acid, which is unsuitable for in vitro testing due to poor solubility .

Q & A

Q. Optimization Example :

VariableOptions TestedImpact on Yield
Ligand11 typesBidentate ligands (e.g., dppf) improved stability of Pd intermediates
BaseK₂CO₃, Cs₂CO₃Cs₂CO₃ increased deprotonation efficiency by 20%
SolventTHF vs. DMFDMF improved solubility of aryl halides

Basic: What analytical methods are used to characterize this compound and assess purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹¹B NMR confirms boronic acid identity (δ ~30 ppm for trigonal planar boron) .
  • LC-MS/MS : Quantifies trace impurities (e.g., residual boronic acid derivatives) at <1 ppm sensitivity using MRM mode. Sample preparation avoids derivatization, reducing workflow time .
  • HPLC : Paired with UV detection (λ = 254 nm) to monitor reaction progress and isolate intermediates .

Q. Validation Metrics (LC-MS/MS) :

ParameterResult
Limit of Detection0.2 ppm
Accuracy98–102% recovery
LinearityR² > 0.999 (1–10 ppm)

Advanced: How can researchers resolve contradictory data in Suzuki-Miyaura reaction yields for this compound?

Answer: Contradictions often arise from variable interactions in multi-parameter systems. Systematic approaches include:

  • Design of Experiments (DoE) : Use mixed-variable optimization to identify synergistic effects (e.g., ligand-solvent pairs). For example, a study testing 3,696 combinations found that PdCl₂(dppf) in DMF with Cs₂CO₃ maximized yield .
  • Data Normalization : Control for batch-to-batch variations in boronic acid purity using LC-MS/MS .
  • Mechanistic Studies : Probe Pd intermediate stability via in situ ³¹P NMR to detect ligand dissociation, which correlates with yield drops .

Advanced: What strategies are effective for quantifying trace impurities in this compound?

Answer:

  • Triple Quadrupole LC-MS/MS : Detects impurities at <1 ppm using MRM transitions specific to boronic acid adducts (e.g., m/z 179 → 135 for methylphenyl boronic acid) .
  • Derivatization-Free Workflow : Direct analysis in negative ionization mode avoids time-consuming derivatization steps .
  • ICH Compliance : Validate methods for specificity, robustness, and repeatability (RSD < 2%) .

Q. Impurity Profile Example :

ImpurityRetention Time (min)LOD (ppm)
Carboxyphenyl boronic acid4.20.3
Methylphenyl boronic acid5.80.2

Advanced: How do kinetic properties of diol binding influence applications in glucose sensing or drug delivery?

Answer:

  • Stopped-Flow Kinetics : Binding with diols (e.g., glucose) occurs in seconds, with kon values ordered: D-fructose > D-tagatose > D-mannose > D-glucose. This rapid equilibration enables real-time glucose monitoring .
  • Photoswitchable Systems : Azobenzene-boronic acid conjugates enable light-controlled binding. Irradiation at 450 nm (Z-isomer) enhances binding affinity by 20-fold via steric stabilization of the boronic ester .
  • Hydrogel Design : Covalent adaptable networks using boronic acid-diol crosslinks exhibit tunable stiffness (ΔG’ from 10 kPa to 50 kPa) under visible light .

Q. Kinetic Parameters (Diol Binding) :

Sugarkon (M⁻¹s⁻¹)Kd (mM)
D-Fructose1.2 × 10³0.8
D-Glucose3.5 × 10²3.2

Advanced: How does the isopropoxy group influence electronic and steric effects in catalytic applications?

Answer:

  • Electronic Effects : The electron-donating isopropoxy group increases electron density at the boronic acid moiety, enhancing oxidative addition efficiency in Pd-catalyzed couplings .
  • Steric Hindrance : The bulky isopropoxy group at the 3-position reduces undesired ortho coupling by 40%, favoring para-selectivity in biaryl synthesis .
  • Solubility : The hydrophobic isopropoxy group improves solubility in non-polar solvents (e.g., toluene), enabling homogeneous reaction conditions .

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